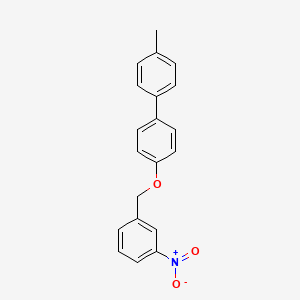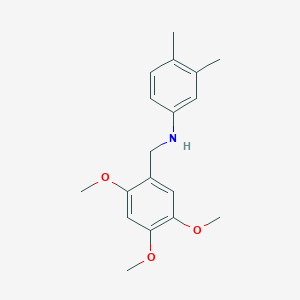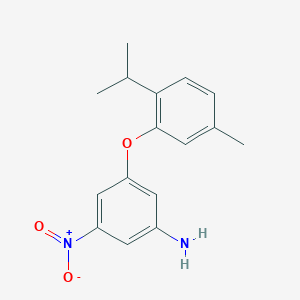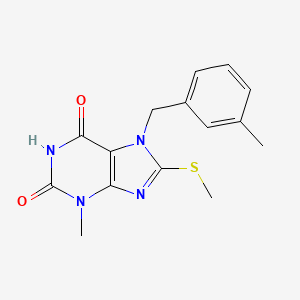![molecular formula C17H18N2O3S B5704887 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine, also known as FTPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTPP belongs to the class of piperazine derivatives and has been found to exhibit promising biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine is not fully understood. However, studies have suggested that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine exerts its biological effects by modulating various signaling pathways in cells. For example, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antitumor effects, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been shown to reduce oxidative stress and improve mitochondrial function in cells. Furthermore, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to enhance glucose uptake and insulin sensitivity in adipocytes, suggesting its potential use in the treatment of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo studies. However, one of the limitations of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine can protect neurons from oxidative stress and improve cognitive function in animal models of these diseases. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit antiviral effects, suggesting its potential use in the treatment of viral infections. Further research is needed to explore these potential therapeutic applications of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine.
Synthesemethoden
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine can be synthesized by the reaction of 2-furoyl chloride with 4-(phenylthio)acetyl piperazine in the presence of a base such as triethylamine. The reaction leads to the formation of 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine as a white crystalline solid. The purity of the synthesized compound can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic effects. Studies have shown that 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages, leading to reduced inflammation and pain. Additionally, 1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine has been found to exhibit antitumor effects by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-23-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLXDQIYNZKFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Furoyl)-4-[(phenylthio)acetyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)





![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)

